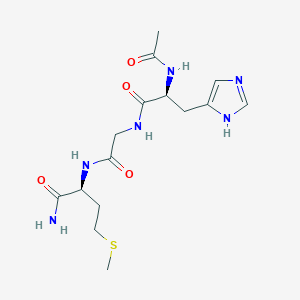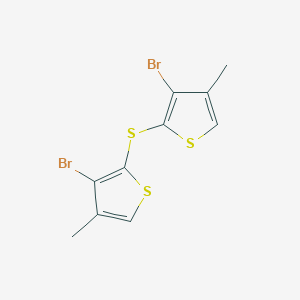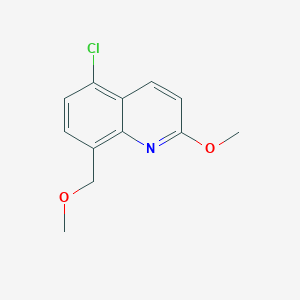
2-(2-Oxo-2-phenoxyethyl)isoquinolin-2-ium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Oxo-2-phenoxyethyl)isoquinolin-2-ium chloride is a chemical compound that belongs to the class of isoquinolinium salts. Isoquinolinium salts are known for their diverse applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of an isoquinoline ring system and a phenoxyethyl group, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Oxo-2-phenoxyethyl)isoquinolin-2-ium chloride typically involves the reaction of isoquinoline with 2-bromo-1-phenylethanone in the presence of a suitable solvent such as acetonitrile. The reaction is carried out at room temperature, and the resulting precipitate is filtered and washed with acetonitrile to obtain the pure product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Oxo-2-phenoxyethyl)isoquinolin-2-ium chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the isoquinolinium salt to its corresponding isoquinoline.
Substitution: The phenoxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Substitution reactions may involve reagents such as alkyl halides or aryl halides in the presence of a base.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Isoquinoline.
Substitution: Various substituted isoquinolinium salts depending on the substituent introduced.
Applications De Recherche Scientifique
2-(2-Oxo-2-phenoxyethyl)isoquinolin-2-ium chloride has several applications
Propriétés
Numéro CAS |
565418-55-5 |
|---|---|
Formule moléculaire |
C17H14ClNO2 |
Poids moléculaire |
299.7 g/mol |
Nom IUPAC |
phenyl 2-isoquinolin-2-ium-2-ylacetate;chloride |
InChI |
InChI=1S/C17H14NO2.ClH/c19-17(20-16-8-2-1-3-9-16)13-18-11-10-14-6-4-5-7-15(14)12-18;/h1-12H,13H2;1H/q+1;/p-1 |
Clé InChI |
ZKHRNUVHNXTNKX-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)OC(=O)C[N+]2=CC3=CC=CC=C3C=C2.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-Phosphonoethyl)amino]ethane-1-sulfonic acid](/img/structure/B14219423.png)

![4-(Dibenzo[b,d]thiophene-2-carbonyl)benzoic acid](/img/structure/B14219440.png)


![Benzamide, 4-[[4-[(4,5-dihydro-1H-imidazol-2-yl)amino]phenyl]thio]-](/img/structure/B14219461.png)



![{2-[4-(3,4,5-Trimethylhexan-2-YL)phenoxy]ethoxy}acetic acid](/img/structure/B14219493.png)



![N~1~-[2-(2-Methoxyphenyl)ethyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B14219517.png)
